molecular formula C32H37N3O5S B1672827 JE-2147 CAS No. 186538-00-1

JE-2147

Cat. No.: B1672827
CAS No.: 186538-00-1
M. Wt: 575.7 g/mol
InChI Key: CUFQBQOBLVLKRF-RZDMPUFOSA-N
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Preparation Methods

The synthesis of JE-2147 involves the incorporation of allophenylnorstatine into a dipeptide structure . The synthetic route typically includes the following steps:

Chemical Reactions Analysis

JE-2147 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

JE-2147 has several scientific research applications, including:

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of dipeptide protease inhibitors.

    Biology: It is used to study the mechanisms of protease inhibition and the development of resistance in human immunodeficiency virus strains.

    Medicine: It has potential therapeutic applications for treating patients with multi-protease inhibitor-resistant human immunodeficiency virus.

    Industry: It can be used in the development of new protease inhibitors for various applications.

Biological Activity

JE-2147, also known as AG1776, is a potent HIV protease inhibitor that has been studied for its biological activity against various strains of HIV. This article provides a comprehensive overview of the compound's biological activity, including its efficacy, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is designed to inhibit the HIV protease enzyme, which is crucial for the viral replication cycle. By blocking this enzyme, this compound prevents the maturation of viral proteins, thereby inhibiting the production of infectious viral particles.

Efficacy Against HIV

Research indicates that this compound demonstrates effective antiviral activity against a wide spectrum of HIV-1 and HIV-2 strains, including clinical isolates. The compound has shown varying inhibitory concentrations (IC50) across different strains:

HIV Strain IC50 (nM)
HIV-1 (NL4-3)0.5
HIV-2 (ROD)1.2
Simian Immunodeficiency Virus (SIV)0.8

These values suggest that this compound is particularly effective against HIV-1, with a low IC50 indicating high potency in inhibiting viral replication .

The mechanism by which this compound exerts its effects involves competitive inhibition of the HIV protease. It binds to the active site of the enzyme, preventing it from cleaving viral polyproteins into functional proteins necessary for viral assembly and replication. This action leads to a buildup of immature viral particles that cannot infect new cells.

Case Studies and Research Findings

  • In Vitro Studies : In laboratory settings, this compound has been tested against various HIV strains and has consistently shown strong antiviral activity. A study reported that at concentrations above its IC50, this compound effectively reduced viral load in cell cultures infected with resistant strains of HIV .
  • Resistance Profiles : Research has also explored the resistance profiles associated with this compound. Studies indicate that while some mutations in the protease gene can confer resistance to other inhibitors, this compound maintains efficacy against several mutant strains due to its unique binding properties .
  • Combination Therapy : The potential for using this compound in combination with other antiretroviral agents has been investigated. Preliminary findings suggest that combining this compound with non-nucleoside reverse transcriptase inhibitors (NNRTIs) may enhance overall antiviral efficacy and reduce the likelihood of resistance development .

Properties

IUPAC Name

(4R)-3-[(2S,3S)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-phenylbutanoyl]-5,5-dimethyl-N-[(2-methylphenyl)methyl]-1,3-thiazolidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N3O5S/c1-20-11-8-9-14-23(20)18-33-30(39)28-32(3,4)41-19-35(28)31(40)27(37)25(17-22-12-6-5-7-13-22)34-29(38)24-15-10-16-26(36)21(24)2/h5-16,25,27-28,36-37H,17-19H2,1-4H3,(H,33,39)(H,34,38)/t25-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFQBQOBLVLKRF-RZDMPUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C2C(SCN2C(=O)C(C(CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CNC(=O)[C@@H]2C(SCN2C(=O)[C@H]([C@H](CC3=CC=CC=C3)NC(=O)C4=C(C(=CC=C4)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171914
Record name JE-2147
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186538-00-1
Record name JE-2147
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186538001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JE-2147
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02668
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name JE-2147
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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